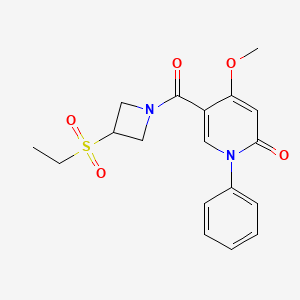
5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one, commonly known as EAI045, is a small-molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. EAI045 is a potent inhibitor of epidermal growth factor receptor (EGFR) mutations, which are commonly found in non-small cell lung cancer (NSCLC) patients. In
Mecanismo De Acción
EAI045 works by binding to the ATP-binding pocket of 5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one, thereby inhibiting its kinase activity. This leads to the inhibition of downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are important for cell proliferation and survival. EAI045 has been shown to be highly selective for 5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one mutations, with minimal activity against wild-type 5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one.
Biochemical and Physiological Effects
EAI045 has shown promising results in preclinical studies, with significant tumor growth inhibition in NSCLC models. In addition to its anti-tumor effects, EAI045 has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. EAI045 has also been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of EAI045 is its high potency and selectivity for 5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one mutations, which makes it a valuable tool for studying the role of 5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one mutations in cancer. However, one limitation of EAI045 is its complex synthesis method, which may limit its availability for widespread use in research laboratories.
Direcciones Futuras
For EAI045 include the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties for clinical use. In addition, EAI045 may be used in combination with other targeted therapies or immunotherapies to improve its efficacy in NSCLC and other cancer types. Further studies are also needed to investigate the potential of EAI045 in inhibiting 5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one mutations in other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, EAI045 is a promising small-molecule inhibitor with potential therapeutic applications in NSCLC and other cancer types. Its high potency and selectivity for 5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one mutations make it a valuable tool for studying the role of 5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one mutations in cancer. Further studies are needed to optimize its pharmacokinetic properties and investigate its potential in other diseases.
Métodos De Síntesis
The synthesis of EAI045 was first reported in 2016 by researchers at the University of Texas Southwestern Medical Center. The synthesis involves a series of chemical reactions, including the formation of an azetidine ring and the coupling of a pyridine ring. The final product is obtained through a purification process using column chromatography. The synthesis of EAI045 is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
EAI045 has been extensively studied for its potential therapeutic applications in NSCLC. Studies have shown that EAI045 is a potent inhibitor of 5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one mutations, including the T790M mutation, which is a common resistance mechanism to current 5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one inhibitors. EAI045 has also shown promising results in inhibiting other receptor tyrosine kinases, such as HER2 and MET, which are also implicated in NSCLC. In addition to NSCLC, EAI045 has shown potential in inhibiting 5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one mutations in other cancer types, such as colon and breast cancer.
Propiedades
IUPAC Name |
5-(3-ethylsulfonylazetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-3-26(23,24)14-10-19(11-14)18(22)15-12-20(13-7-5-4-6-8-13)17(21)9-16(15)25-2/h4-9,12,14H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAGLWCQULWOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CN(C1)C(=O)C2=CN(C(=O)C=C2OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

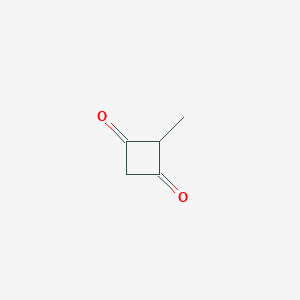

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-ethoxybenzoate](/img/structure/B2707270.png)
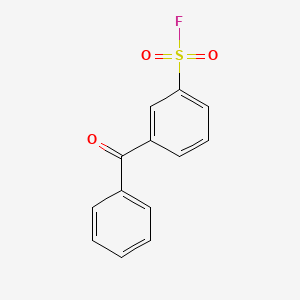
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2707272.png)
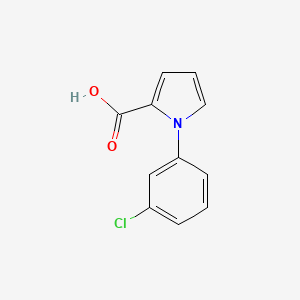
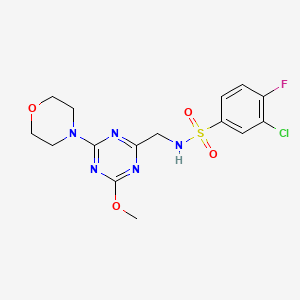
![ethyl 2-butyramido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2707281.png)
![(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2707283.png)

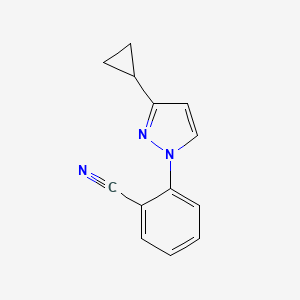

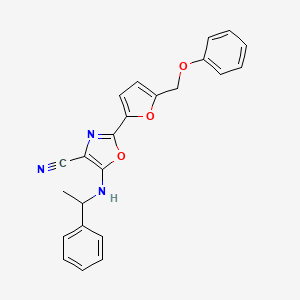
![6-methyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2707292.png)